

# An In-depth Technical Guide to Oleyl Alcohol: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: Oleyl Alcohol

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This guide provides a comprehensive technical overview of **oleyl alcohol**, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer insights into the causality behind its properties and applications, ensuring a deep and practical understanding of this versatile long-chain fatty alcohol.

## Introduction: The Dual Nature of an Unsaturated Fatty Alcohol

**Oleyl alcohol**, systematically known as (9Z)-octadec-9-en-1-ol, is a monounsaturated long-chain fatty alcohol that holds a significant position in various scientific and industrial fields.<sup>[1][2][3]</sup> Its structure, featuring an 18-carbon backbone with a single cis-double bond between carbons 9 and 10, imparts a unique combination of properties.<sup>[2][3][4]</sup> This duality of a hydrophilic alcohol head and a long, kinked hydrophobic tail underpins its utility as a nonionic surfactant, emulsifier, emollient, and penetration enhancer.<sup>[4][5]</sup>

This guide will delve into the core chemical and physical characteristics of **oleyl alcohol**, explore a classic synthetic methodology, detail its diverse applications with a focus on research and pharmaceutical development, and provide essential safety and handling information.

## Chemical and Physical Properties: A Quantitative Overview

The distinct chemical and physical properties of **oleyl alcohol** are fundamental to its behavior and function in various formulations. These properties are summarized in the tables below, providing a clear, comparative reference.

**Table 1: Chemical Identity of Oleyl Alcohol**

Property	Value	Source(s)
Chemical Name	(9Z)-octadec-9-en-1-ol	[1][2]
Common Synonyms	cis-9-Octadecen-1-ol, Oleic alcohol	[3][4][6]
CAS Number	143-28-2	[4][6][7]
Molecular Formula	C <sub>18</sub> H <sub>36</sub> O	[1][4]
Molecular Weight	268.48 g/mol	[1][2]
Condensed Structural Formula	CH <sub>3</sub> (CH <sub>2</sub> ) <sub>7</sub> CH=CH(CH <sub>2</sub> ) <sub>8</sub> OH	[3][4]

**Table 2: Physical Properties of Oleyl Alcohol**

Property	Value	Source(s)
Appearance	Colorless to pale yellow, viscous oily liquid	[1][5][7]
Odor	Faint, fatty aroma	[8]
Melting Point	0-19 °C (32-66 °F)	[1][2][5][8]
Boiling Point	195 °C at 8 mmHg; 207 °C at 13 mmHg; 330-360 °C at 760 mmHg	[1][2][5][8]
Density	0.845-0.855 g/cm <sup>3</sup> at 20-25 °C	[1][9]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	~1.46	[8][10]
Flash Point	>110 °C (>230 °F)	[8]
Vapor Pressure	9.3 x 10 <sup>-5</sup> mm Hg at 25 °C	[4]

## Solubility Profile

**Oleyl alcohol**'s solubility is a direct consequence of its amphiphilic nature. The long hydrocarbon chain renders it insoluble in water.<sup>[1][8][11]</sup> However, it is soluble in many organic solvents, including ethanol, ether, and chloroform.<sup>[1][8][11]</sup> This solubility in non-polar and semi-polar solvents is a key factor in its use as a solvent and carrier in various formulations.<sup>[8][11]</sup> The hydroxyl group allows for some interaction with polar solvents, contributing to its surfactant properties.<sup>[11]</sup>

## Spectral Characterization: The Fingerprint of Oleyl Alcohol

Spectroscopic data provides an unambiguous identification of **oleyl alcohol** and is crucial for quality control and research purposes.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum of **oleyl alcohol** exhibits characteristic signals. The protons on the double bond (C9-H and C10-H) typically appear as a multiplet around 5.35 ppm. The protons on the carbon adjacent to the hydroxyl group (-CH<sub>2</sub>OH) resonate as a triplet at approximately 3.63 ppm. The allylic protons, adjacent to the double bond, are found around 2.01 ppm. The terminal methyl protons present as a triplet near 0.88 ppm, and the remaining methylene protons of the alkyl chain form a broad signal between 1.2 and 1.6 ppm.
- <sup>13</sup>C NMR: The carbon-13 NMR spectrum provides further structural confirmation. The olefinic carbons (C9 and C10) are observed at approximately 129-130 ppm. The carbon bearing the hydroxyl group (C1) is found around 62 ppm. The carbons of the long alkyl chain resonate in the 22-33 ppm region, with the terminal methyl carbon (C18) appearing at about 14 ppm.

### Infrared (IR) Spectroscopy

The IR spectrum of **oleyl alcohol** is characterized by a broad absorption band in the region of 3200-3600 cm<sup>-1</sup>, which is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the alkyl chain are observed between 2850 and 3000 cm<sup>-1</sup>. A peak around 3005 cm<sup>-1</sup> can be attributed to the =C-H stretching of the alkene group.

The C=C stretching vibration of the cis-double bond is typically weak and appears around 1655  $\text{cm}^{-1}$ . The C-O stretching vibration is visible in the 1050-1150  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **oleyl alcohol** typically does not show a prominent molecular ion peak ( $m/z$  268). Instead, the spectrum is characterized by significant fragmentation. A peak corresponding to the loss of water (M-18) at  $m/z$  250 is often observed. The fragmentation pattern is dominated by cleavage of the hydrocarbon chain, resulting in a series of alkyl and alkenyl fragment ions.

## Synthesis and Manufacturing: The Bouveault-Blanc Reduction

A classic and historically significant method for producing **oleyl alcohol** is the Bouveault-Blanc reduction of oleic acid esters.<sup>[4][10][12]</sup> This method is noteworthy for its ability to reduce the ester functionality without affecting the carbon-carbon double bond, a feat not easily achieved with catalytic hydrogenation.<sup>[4][10]</sup>

## Experimental Protocol: Bouveault-Blanc Reduction of Ethyl Oleate

This protocol is based on established procedures and is intended for instructional and research purposes.<sup>[13][14]</sup> Caution: This reaction involves metallic sodium, which is highly reactive and flammable. It must be performed under anhydrous conditions and with appropriate safety precautions.

Materials:

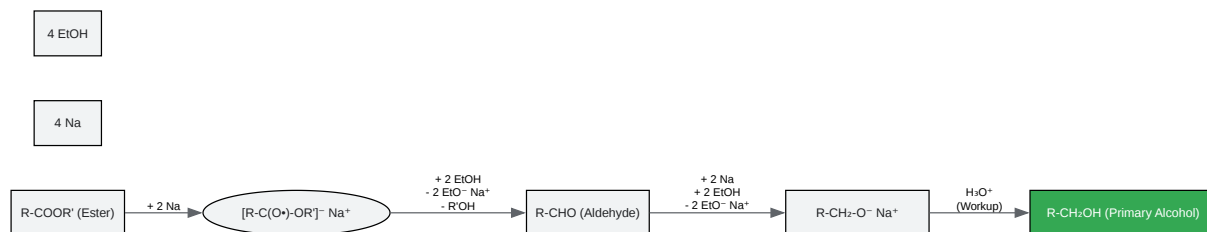
- Ethyl oleate
- Anhydrous absolute ethanol
- Sodium metal, clean and cut into small pieces
- Acetone

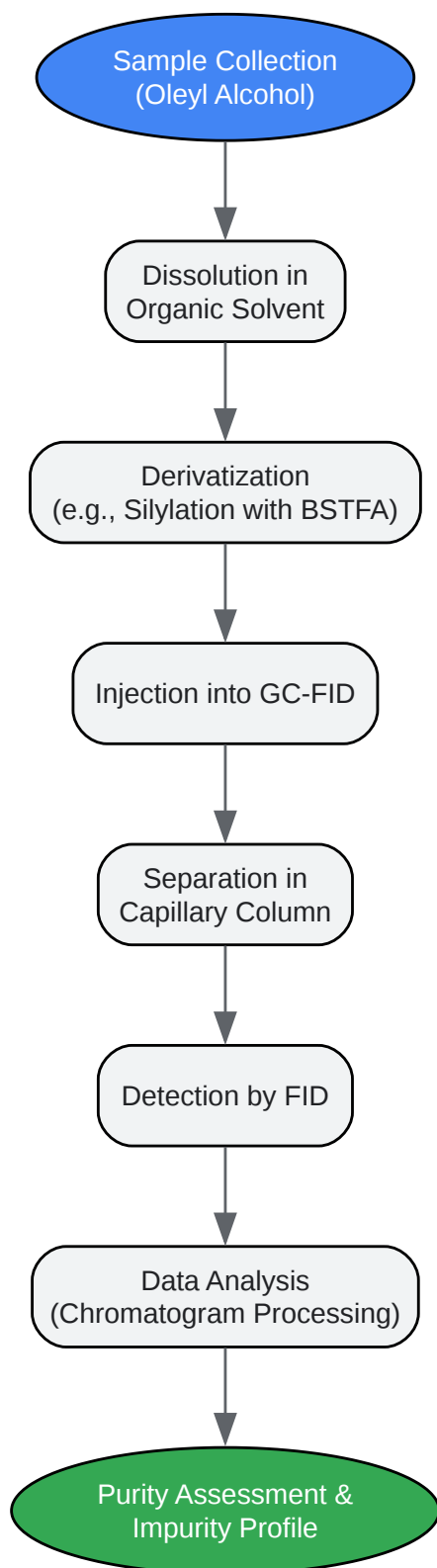
- Reflux condenser, 5-L round-bottomed flask, heating mantle, and other standard laboratory glassware

Procedure:

- In a 5-L round-bottomed flask equipped with a reflux condenser, combine 200 g (0.65 mol) of ethyl oleate and 1.5 L of absolute ethanol.[\[14\]](#)
- Carefully add 80 g (3.5 gram atoms) of sodium metal through the condenser at a rate that maintains a vigorous but controlled reaction. Occasional swirling of the flask is recommended.[\[14\]](#)
- Once the initial vigorous reaction subsides, add an additional 200 mL of absolute ethanol.[\[14\]](#)
- Heat the mixture using a steam bath or heating mantle until all the sodium has reacted.[\[14\]](#)
- After the reaction is complete, add 500 mL of water and reflux the mixture for 1 hour to saponify any unreacted ester.[\[14\]](#)
- Cool the mixture and add 1.2 L of water. The crude **oleyl alcohol** will separate as an upper layer.
- Separate the crude **oleyl alcohol** layer.
- For purification, dissolve 50 g of the crude product in 400 mL of acetone and cool to -20 to -25 °C to crystallize out saturated alcohols.[\[14\]](#)
- Filter the cold solution to remove the crystallized solids.
- The filtrate, containing the **oleyl alcohol**, can be further purified by recrystallization at a lower temperature (-60 to -65 °C) and subsequent distillation under reduced pressure.[\[14\]](#) The expected boiling point is 148–150 °C at less than 1 mm Hg.[\[14\]](#)

Diagram: Bouveault-Blanc Reduction of an Ester





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